Tetrahydro-2(1H)-pyrimidinone
Overview
Description
Tetrahydro-2(1H)-pyrimidinone, also known as dihydropyrimidinone, is a heterocyclic organic compound with a six-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its diverse biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Tetrahydro-2(1H)-pyrimidinone is a synthetic compound that has been found to have significant biological activity. It has been found to have antiproliferative activity against various cancer cell lines, suggesting that it may target proteins or pathways involved in cell proliferation .
Mode of Action
This could involve binding to specific proteins or interfering with signaling pathways that regulate cell growth and division .
Result of Action
This compound has been found to exhibit moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This suggests that the compound’s action results in the inhibition of cell proliferation, which could potentially be utilized for the development of anticancer therapies.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is acting
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 116.185
Cellular Effects
Related compounds have been shown to exhibit antiproliferative activity against various cancer cell lines
Molecular Mechanism
It is possible that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression, similar to other pyrimidinone compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydro-2(1H)-pyrimidinone can be synthesized through several methods. One common approach involves the Biginelli reaction, a three-component condensation reaction of an aldehyde, a β-keto ester, and urea under acidic conditions. This reaction typically proceeds in ethanol with a catalytic amount of acid, such as hydrochloric acid or p-toluenesulfonic acid, at reflux temperature.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidinone derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidinone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: N-alkyl or N-acyl this compound derivatives.
Scientific Research Applications
Tetrahydro-2(1H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: It is employed in the production of agrochemicals and as a precursor for the synthesis of functional materials.
Comparison with Similar Compounds
Pyrimidinone: A structurally similar compound with a fully unsaturated ring.
Tetrahydropyrimidine: A reduced form with a similar ring structure but different hydrogenation state.
Dihydropyrimidine: Another related compound with varying degrees of saturation.
Uniqueness: Tetrahydro-2(1H)-pyrimidinone is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of diverse bioactive compounds highlight its importance in both research and industrial applications.
Properties
IUPAC Name |
1,3-diazinan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPJDJVGBDHCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051820 | |
Record name | Tetrahydro-2-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1852-17-1 | |
Record name | Tetrahydro-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1852-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2(1H)-pyrimidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyleneurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Pyrimidinone, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydro-2-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perhydropyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrahydro-2(1H)-pyrimidinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5992LV6AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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